Solubility Profile of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol: A Guide to Experimental Determination and Theoretical Analysis
Solubility Profile of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol: A Guide to Experimental Determination and Theoretical Analysis
An In-Depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol (CAS 510737-64-1)[1] in various organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the authoritative methodologies and theoretical principles required for its characterization. We detail the gold-standard shake-flask method for thermodynamic solubility determination, discuss the key physicochemical factors influencing solubility, and present a framework for data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and similar chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs, as dissolution is a prerequisite for absorption across the gut wall.[3][4]
The compound 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol is a complex organic molecule featuring multiple functional groups—a hydroxyl, a secondary amine, an ether, and two aromatic rings—that will dictate its interactions with various solvents. Understanding its solubility in a range of organic solvents is crucial for:
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Preformulation Studies: Selecting appropriate solvent systems for toxicology studies and initial formulation development.[5]
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Crystallization and Purification: Designing efficient processes to produce the API with high purity.[6]
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Analytical Method Development: Establishing suitable mobile phases for chromatographic analysis (e.g., HPLC).[7]
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Predicting Biopharmaceutical Performance: Gaining insights that inform strategies to enhance aqueous solubility and bioavailability, such as salt formation or the use of co-solvents.[8]
This guide provides the necessary scientific foundation and practical protocols to systematically determine and interpret the solubility of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering the specific intermolecular forces at play.[8]
Key Factors Influencing Solubility:
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Solute Properties: The crystal lattice energy of the solid API must be overcome by the energy of solvation. Stronger intermolecular forces in the crystal (higher melting point) generally lead to lower solubility.[9] The presence of functional groups capable of hydrogen bonding (the hydroxyl and amine groups) and the overall molecular structure are critical.
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Solvent Properties: The polarity of the solvent is a primary determinant.[8] Polar solvents (e.g., ethanol, methanol) will interact favorably with the polar functional groups of the solute. Nonpolar solvents will interact better with the aromatic rings. The ability of the solvent to act as a hydrogen bond donor or acceptor is also vital.
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Temperature: For most endothermic dissolution processes, solubility increases with temperature.[2][9] This relationship is described by the van't Hoff equation and is a key parameter to investigate for crystallization processes.[6]
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pH (for aqueous solutions): As a compound with a basic amine group, the solubility of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol in aqueous media would be highly pH-dependent. It would be significantly more soluble in acidic solutions where the amine is protonated.[8]
Experimental Methodology: Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility should be determined. The most reliable and widely used technique for this is the shake-flask method , as established by Higuchi and Connors.[10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.
Protocol: Shake-Flask Isothermal Equilibrium Method
Objective: To determine the equilibrium solubility of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol in a selected organic solvent at a constant temperature.
Materials:
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1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol (crystalline solid, purity >99%)
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Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, heptane), HPLC-grade
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Scintillation vials or sealed glass flasks
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Orbital shaker with temperature control or a constant temperature water bath
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Syringe filters (e.g., 0.22 µm PTFE)
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Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure:
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Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that a solid phase remains present throughout the experiment, confirming that the solution is saturated.[10] A visual excess is typically sufficient.
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Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
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Equilibration: Seal the vials securely and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours). The goal is to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. Preliminary experiments should be run to determine the time required to reach this equilibrium.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. This step is crucial to avoid contamination of the sample.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. Filtration removes any remaining solid microparticles, which would otherwise dissolve during dilution and lead to an overestimation of solubility.[11]
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Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.
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Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. The concentration of the original saturated solution is then calculated by applying the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Analysis
The results of the solubility experiments should be tabulated to allow for clear comparison and analysis. The data can be expressed in various units, such as mg/mL, Molarity (mol/L), or mole fraction.
Hypothetical Solubility Data Table
The following table illustrates how experimental solubility data for 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol at 25 °C could be presented.
| Solvent | Solvent Polarity Index (Snyder) | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| n-Heptane | 0.1 | 1.9 | Hypothetical Value | Calculated Value |
| Toluene | 2.4 | 2.4 | Hypothetical Value | Calculated Value |
| Ethyl Acetate | 4.4 | 6.0 | Hypothetical Value | Calculated Value |
| Acetone | 5.1 | 21 | Hypothetical Value | Calculated Value |
| Ethanol | 4.3 | 24.5 | Hypothetical Value | Calculated Value |
| Methanol | 5.1 | 32.7 | Hypothetical Value | Calculated Value |
Interpreting the Results
By correlating the solubility data with solvent properties like polarity index or dielectric constant, researchers can build a deeper understanding of the solute-solvent interactions.[8] For a molecule like 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol, it would be expected to show higher solubility in more polar solvents like alcohols (methanol, ethanol) due to favorable hydrogen bonding interactions with its hydroxyl and amine groups. Conversely, its solubility would likely be lower in nonpolar solvents like heptane.
Conclusion
Establishing a comprehensive solubility profile is a foundational step in the preclinical development of any new chemical entity. For 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol, a systematic evaluation using the robust shake-flask method across a range of pharmaceutically relevant organic solvents is recommended. The resulting data is indispensable for guiding formulation strategies, optimizing purification processes, and ensuring the development of a safe and effective drug product. While this guide provides the authoritative protocol and theoretical framework, the specific experimental values obtained will ultimately govern the subsequent development pathway for this compound.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Semantic Scholar.
- Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.
- Compound solubility measurements for early drug discovery. (2022, May 31).
- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (2025, August 5).
- solubility experimental methods.pptx. (n.d.). SlideShare.
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Journal of Pharmaceutical Sciences.
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). Gadea Pharmaceutical Group.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- 1-(4-METHOXY-PHENYL)-2-P-TOLYLAMINO-ETHANOL. (n.d.). ChemBK.
- 1-(4-Methoxyphenyl)-2-(p-tolylamino)ethanol. (n.d.). Crysdot LLC.
Sources
- 1. chembk.com [chembk.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ucd.ie [ucd.ie]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
